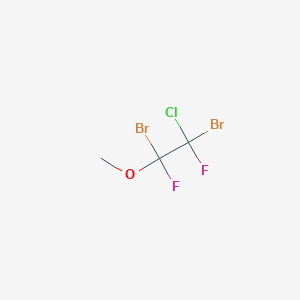
Ethane, 1,2-dibromo-1-chloro-1,2-difluoro-2-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane, 1,2-dibromo-1-chloro-1,2-difluoro-2-methoxy- is a halogenated organic compound with the molecular formula C₂H₂Br₂ClF₂O. This compound is characterized by the presence of multiple halogen atoms (bromine, chlorine, and fluorine) and a methoxy group attached to the ethane backbone. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethane, 1,2-dibromo-1-chloro-1,2-difluoro-2-methoxy- typically involves the halogenation of ethane derivatives. One common method is the addition of bromine and chlorine to a fluorinated ethane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst or under UV light to facilitate the halogenation process. The methoxy group can be introduced through a nucleophilic substitution reaction using methanol as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available raw materials such as ethylene, bromine, chlorine, and fluorine sources. The process includes halogenation, fluorination, and methoxylation steps, followed by purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethane, 1,2-dibromo-1-chloro-1,2-difluoro-2-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH₃) in solvents like ethanol or water.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products Formed
Substitution: Formation of ethers, amines, or alcohols.
Elimination: Formation of alkenes or alkynes.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
Ethane, 1,2-dibromo-1-chloro-1,2-difluoro-2-methoxy- has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of ethane, 1,2-dibromo-1-chloro-1,2-difluoro-2-methoxy- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The halogen atoms and methoxy group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of biological molecules and pathways, leading to specific physiological effects.
Comparison with Similar Compounds
Ethane, 1,2-dibromo-1-chloro-1,2-difluoro-2-methoxy- can be compared with other halogenated ethanes, such as:
Ethane, 1,2-dibromo-1-chloro-: Lacks the fluorine and methoxy groups, resulting in different reactivity and applications.
Ethane, 1,2-dibromo-1,2-difluoro-: Lacks the chlorine and methoxy groups, leading to variations in chemical behavior and uses.
Ethane, 1,2-dichloro-1,2-difluoro-: Lacks the bromine and methoxy groups, affecting its physical and chemical properties.
Properties
CAS No. |
422-11-7 |
|---|---|
Molecular Formula |
C3H3Br2ClF2O |
Molecular Weight |
288.31 g/mol |
IUPAC Name |
1,2-dibromo-1-chloro-1,2-difluoro-2-methoxyethane |
InChI |
InChI=1S/C3H3Br2ClF2O/c1-9-3(5,8)2(4,6)7/h1H3 |
InChI Key |
QZWPOLVCZABTPV-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(F)(Cl)Br)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















